

Application Notes and Protocols for SRA880 In Vivo in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SRA880	
Cat. No.:	B1662450	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of **SRA880**, a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)), in mouse models of cancer.[1] **SRA880** acts as a competitive antagonist and is a valuable tool for investigating the role of the sst(1) receptor in both in vitro and in vivo settings.[1]

Mechanism of Action and Therapeutic Rationale

Somatostatin receptors, particularly sst(1), are implicated in the regulation of tumor growth. The sst(1) receptor is a G-protein coupled receptor that can influence cell proliferation, apoptosis, and hormone secretion.[2][3][4][5] In some cancers, such as prostate and pancreatic cancer, the expression of sst(1) is altered, suggesting its potential as a therapeutic target.[6][7] SRA880, by selectively blocking the sst(1) receptor, can modulate downstream signaling pathways, potentially leading to an anti-tumor effect. The proposed mechanism involves the inhibition of signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

Data Presentation

Table 1: Representative In Vivo Efficacy of SRA880 in a Subcutaneous Pancreatic Cancer Xenograft Model

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	-	1250 ± 150	-	+2.5
SRA880	10	875 ± 120	30	+1.8
SRA880	30	550 ± 95	56	-0.5
SRA880	100	375 ± 80	70	-3.2

Note: The data presented in this table is representative and intended to illustrate potential experimental outcomes. Actual results may vary depending on the specific mouse strain, cancer cell line, and experimental conditions.

Table 2: Representative Pharmacokinetic Parameters of

SRA880 in Mice

Parameter	Oral Administration (30 mg/kg)	Intravenous Administration (5 mg/kg)
Cmax (ng/mL)	850	1500
Tmax (h)	2	0.25
AUC (0-t) (ng·h/mL)	4200	2800
Bioavailability (%)	~70	-
Half-life (t½) (h)	4.5	3.8

Note: This data is hypothetical and serves as a guide for designing pharmacokinetic studies. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Assessment

Methodological & Application

Objective: To evaluate the anti-tumor efficacy of **SRA880** in a subcutaneous mouse xenograft model.

Materials:

- SRA880
- Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
- Sst(1)-expressing cancer cell line (e.g., PANC-1, 22Rv1)
- Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old
- Matrigel (optional)
- · Cell culture reagents
- Calipers
- Anesthesia

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.
- Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free media. Perform a cell count and viability assessment (e.g., trypan blue exclusion). Adjust the cell concentration to 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

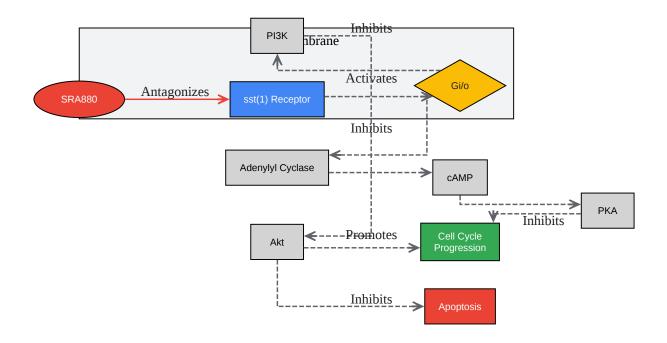
- Drug Administration: Prepare **SRA880** in the chosen vehicle at the desired concentrations. Administer **SRA880** or vehicle to the respective groups via the selected route (e.g., oral gavage) and schedule (e.g., once daily).
- Data Collection: Measure tumor volumes and body weights 2-3 times per week.
- Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study of SRA880 in Mice

Objective: To determine the pharmacokinetic profile of **SRA880** in mice.

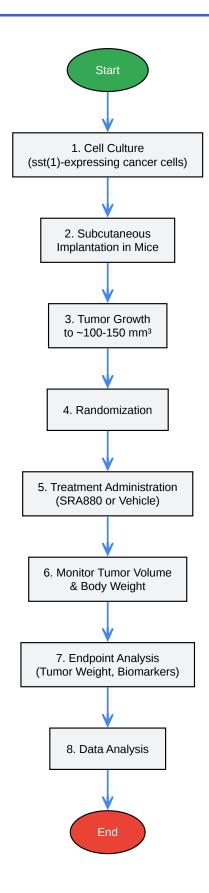
Materials:

- SRA880
- Vehicle
- Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
- Dosing needles (oral gavage and intravenous)
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- Centrifuge
- LC-MS/MS equipment


Procedure:

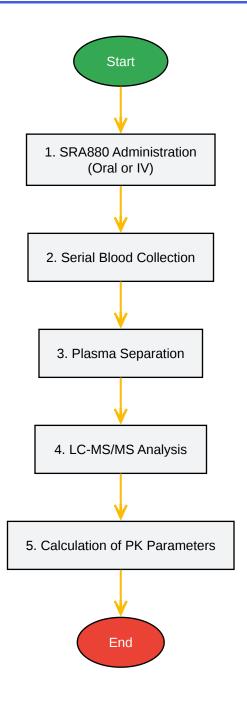
- Animal Dosing:
 - Oral (PO) Group: Administer a single dose of SRA880 (e.g., 30 mg/kg) via oral gavage.
 - Intravenous (IV) Group: Administer a single dose of SRA880 (e.g., 5 mg/kg) via tail vein injection.

- Blood Sampling: Collect blood samples (approximately 50-100 μL) from a cohort of mice at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For serial sampling from the same animal, use techniques like submandibular or saphenous vein bleeding.
- Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge to separate the plasma.
- Sample Analysis: Store plasma samples at -80°C until analysis. Determine the concentration
 of SRA880 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) using appropriate software.


Mandatory Visualization

Click to download full resolution via product page

Caption: Proposed signaling pathway of sst(1) receptor and the antagonistic action of **SRA880**.



Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies of SRA880.

Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis of **SRA880** in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Somatostatin receptor subtype 1 as a potential diagnostic marker and therapeutic target in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SSTR1 | Cancer Genetics Web [cancer-genetics.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SRA880 In Vivo in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662450#how-to-use-sra880-in-vivo-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com